tert-Butyl 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate
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Overview
Description
tert-Butyl 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C15H29NO2. It is a cyclohexane derivative with a tert-butyl group, an amino group, and a carboxylate group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate typically involves several steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, often using automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with different substituents, such as:
- 1-tert-butyl-1-methylcyclohexane
- 1-amino-1-methylcyclohexane
- 1-carboxylate-1-methylcyclohexane .
Uniqueness
tert-Butyl 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
tert-Butyl 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate (CAS No. 2060040-19-7) is a complex organic compound that features a cyclohexane ring with various substituents, including an amino group and a tert-butyl group. This unique structural configuration suggests potential biological activities, making it an interesting subject for scientific research.
The molecular formula of this compound is C15H29NO2, with a molecular weight of approximately 255.40 g/mol. The compound is characterized by its bulky tert-butyl group, which may influence its interaction with biological targets.
Property | Value |
---|---|
CAS No. | 2060040-19-7 |
Molecular Formula | C15H29NO2 |
Molecular Weight | 255.40 g/mol |
Purity | >95% |
The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecules. The amino group can form hydrogen bonds, which may facilitate interactions with proteins or nucleic acids. Additionally, the hydrophobic cyclohexane ring may enhance membrane permeability, allowing the compound to exert its effects within cellular environments.
Biological Activities
Recent studies have explored the biological activities of similar compounds and derivatives, suggesting potential applications in various fields:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, pyrrole derivatives have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarities to these active compounds suggest potential efficacy in this area.
2. Anticancer Potential
Compounds containing amino and carboxylic acid functional groups have been investigated for anticancer properties. Studies on related cyclohexane derivatives have demonstrated their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways . The presence of a bulky tert-butyl group may enhance selectivity towards cancer cells by altering pharmacokinetics.
3. Neuroprotective Effects
Given the structural attributes of this compound, it may also exhibit neuroprotective effects. Compounds with similar functionalities have been shown to protect neuronal cells from oxidative stress and apoptosis . The mechanism could involve modulation of neurotransmitter systems or direct antioxidant activity.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrrole derivatives for their antibacterial properties against various pathogens. The findings indicated that modifications in the amine and carboxylic acid groups significantly influenced antimicrobial efficacy, suggesting that similar modifications in this compound could yield promising results .
Study 2: Cytotoxicity Assessment
In vitro assays on cyclohexane derivatives demonstrated cytotoxic effects on cancer cell lines, particularly those expressing specific receptors targeted by compounds with amino functionalities. The study noted that the introduction of bulky groups like tert-butyl enhanced selectivity towards tumor cells while minimizing effects on healthy cells .
Properties
Molecular Formula |
C15H29NO2 |
---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
tert-butyl 1-amino-5-methyl-2-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H29NO2/c1-10(2)12-8-7-11(3)9-15(12,16)13(17)18-14(4,5)6/h10-12H,7-9,16H2,1-6H3 |
InChI Key |
YCIQZPGSKLSLAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C(=O)OC(C)(C)C)N)C(C)C |
Origin of Product |
United States |
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